Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate
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Overview
Description
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the condensation of hydrazinopyrimidines with acetylacetone or other similar reagents. For instance, the condensation of 4-hydrazinopyrimidine with acetylacetone in ethanol under reflux conditions yields the desired product . Another method involves the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, making it more reactive towards nucleophiles.
Oxidation and reduction:
Substitution reactions: The pyrazole and pyrimidine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetylacetone, 1,1,3,3-tetramethoxypropane, and various nucleophiles and electrophiles . Reaction conditions typically involve refluxing in ethanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylacetone yields the corresponding pyrazolylpyrimidine derivative .
Scientific Research Applications
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has several scientific research applications, including:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly for its anticancer, antiviral, and antimicrobial properties
Agriculture: Derivatives of this compound have been studied for their potential use as insecticides, fungicides, and herbicides.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies have shown that it can interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: This compound is similar in structure but has a pyridine ring instead of a carbonimidodithioate group.
2,6-di(1H-pyrazol-1-yl)pyridines: These compounds have two pyrazole rings attached to a pyridine ring, making them structurally similar.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole and pyrimidine ring system, similar to the target compound.
Uniqueness
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N5S2 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C10H11N5S2/c1-16-10(17-2)14-8-6-9(12-7-11-8)15-5-3-4-13-15/h3-7H,1-2H3 |
InChI Key |
LHLBAJUTLIPYFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC(=NC=N1)N2C=CC=N2)SC |
Origin of Product |
United States |
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